molecular formula C21H33NO4S B2444236 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one CAS No. 2097883-13-9

1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one

Cat. No.: B2444236
CAS No.: 2097883-13-9
M. Wt: 395.56
InChI Key: XNQIOGNKSISHAN-UHFFFAOYSA-N
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Description

1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using reagents like sulfonyl chlorides or sulfonic acids under basic conditions.

    Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the propoxyphenyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones to alcohols or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific functional groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacologically active compound.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one: Similar structure with a methoxy group instead of a propoxy group.

    1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-ethoxyphenyl)propan-1-one: Similar structure with an ethoxy group instead of a propoxy group.

    1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-butoxyphenyl)propan-1-one: Similar structure with a butoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the propoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO4S/c1-4-14-26-19-10-7-18(8-11-19)9-12-21(23)22-13-5-6-20(15-22)27(24,25)16-17(2)3/h7-8,10-11,17,20H,4-6,9,12-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQIOGNKSISHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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